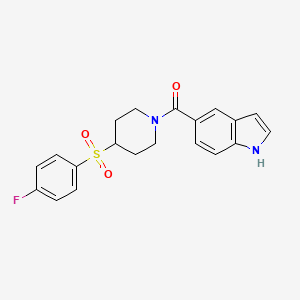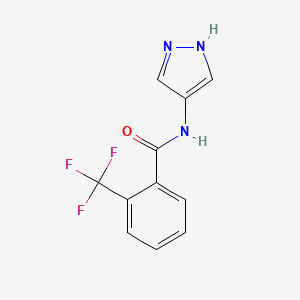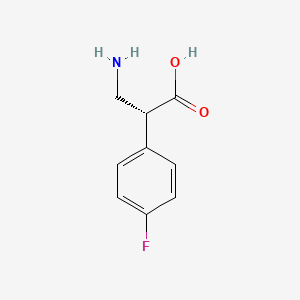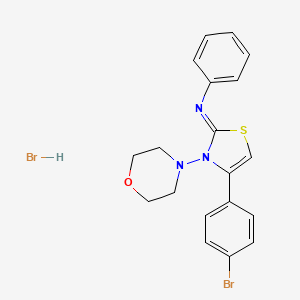![molecular formula C23H21NO5S B2779537 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid CAS No. 879922-74-4](/img/structure/B2779537.png)
4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid” is a chemical compound with the molecular weight of 221.28 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 145-146 degrees Celsius .Applications De Recherche Scientifique
Anticonvulsant Activities
Hydroxycoumarin derivatives, including 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid, have demonstrated significant anticonvulsant activities. Studies using nicotine and corazole convulsion models showed these compounds protect animals from convulsion-induced death. They exhibit diverse mechanisms for their anticonvulsant action, indicating potential for further development as anticonvulsant agents (Yakovleva et al., 2020).
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, a related compound, possess high levels of antibacterial activity. These compounds have been tested against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).
Synthesis and Antimicrobial Activity
Synthesis processes for derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, related to the compound , have been developed. These derivatives have shown potential in antimicrobial activities, offering a foundation for the development of new therapeutic agents (Čačić et al., 2006).
Copper, Cobalt, and Nickel Complexes
Novel complexes with copper(II), cobalt(II), and nickel(II) using organic ligands derived from 4-hydroxy-chromen-2-one have been synthesized. These complexes show promising results in spectroscopic studies and could have significant applications in various scientific fields (Myannik et al., 2018).
Cytotoxic Activity
Compounds containing the benzothiazole moiety, similar to the compound of interest, have been explored for their cytotoxic activity against cancer cell lines. This suggests potential applications of such compounds in cancer research (El-Helw et al., 2019).
Corrosion Inhibitors
Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel, demonstrating high inhibition efficiencies. This indicates potential industrial applications for compounds with benzothiazole structures (Hu et al., 2016).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial , antitubercular , and anticonvulsant properties, suggesting that they may interact with multiple targets.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of bacteria and Mycobacterium tuberculosis .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can provide some insight into its likely pharmacokinetic behavior .
Result of Action
Given the reported antimicrobial, antitubercular, and anticonvulsant activities of benzothiazole derivatives , it is likely that this compound has similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of a compound .
Propriétés
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-2-6-13-11-14-18(12-16(13)25)29-17(8-5-10-20(26)27)21(22(14)28)23-24-15-7-3-4-9-19(15)30-23/h3-4,7,9,11-12,25H,2,5-6,8,10H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKDUYSPWWEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2779469.png)


![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2779474.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2779477.png)